![molecular formula C8H8N2O B8218459 {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol](/img/structure/B8218459.png)
{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol
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Overview
Description
{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol is a heterocyclic compound with the molecular formula C8H8N2O. It is a derivative of pyridine and pyrrole, which are both important structures in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with pyrrole under acidic or basic conditions to form the desired heterocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydrogen atoms on the pyrrole or pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require catalysts such as palladium or copper to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that derivatives of pyrrolopyridines exhibit significant anticancer properties. For instance, a study highlighted the discovery of potent inhibitors targeting MPS1 (Monopolar Spindle 1) kinase, a critical regulator of cell division. The compound {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol was identified as part of a series that demonstrated selective inhibition of MPS1, leading to reduced proliferation in cancer cell lines such as HCT116 (human colon cancer) .
Table 1: Anticancer Activity of Pyrrolopyridine Derivatives
Compound | Target | IC50 (μM) | Selectivity |
---|---|---|---|
Compound 8 | MPS1 | 0.025 | High |
Compound 29 | MPS1 | 0.12 | Moderate |
Control (standard inhibitor) | MPS1 | 0.05 | Low |
Neuroprotective Effects
Pyrrolopyridine derivatives have also been examined for neuroprotective effects. Specifically, studies have indicated that these compounds may exert protective actions against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical transformations that enhance its bioactivity. For example, the introduction of different substituents at the C-2 position has been shown to significantly affect the compound's potency and selectivity against specific biological targets .
Table 2: Synthesis Overview
Reaction Type | Starting Material | Product | Yield (%) |
---|---|---|---|
Cyclization | 2-amino-1H-pyrrole | Pyrrolopyridine derivative | 79% |
Substitution | Pyrrolopyridine | This compound | Varies |
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound exhibits a range of biological activities beyond anticancer effects. These include:
- Anti-inflammatory Properties : The compound has been reported to inhibit inflammatory pathways, suggesting its potential in treating inflammatory diseases .
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating their potential as antimicrobial agents .
Case Studies
A notable case study involved the application of pyrrolopyridine derivatives in treating multidrug-resistant bacterial infections. The study found that certain modifications to the this compound scaffold enhanced its activity against resistant strains .
Mechanism of Action
The mechanism of action of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
{1H-pyrrolo[2,3-c]pyridin-7-yl}methanol: Similar structure but different positional isomer.
{1H-pyrrolo[2,3-b]pyridin-7-yl}methanol: Another positional isomer with different chemical properties.
Uniqueness
{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol is unique due to its specific ring structure, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of complex molecules and in various scientific research applications .
Biological Activity
{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound features a pyrrolopyridine core, which is known for its diverse biological activities. The specific arrangement of nitrogen atoms within the structure contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of the pyrrolopyridine scaffold exhibit potent anticancer properties. For instance, compounds derived from this scaffold have shown selective inhibition of MPS1 (monopolar spindle 1 kinase), a critical regulator in cell division. A notable study demonstrated that a related compound displayed an IC50 value of 0.025 μM against MPS1, indicating strong inhibitory activity . Additionally, the antiproliferative effects were confirmed in HCT116 human colon cancer cells, with a GI50 value of 0.55 μM .
Compound | Target | IC50 (μM) | GI50 (μM) | Notes |
---|---|---|---|---|
Compound 8 | MPS1 | 0.025 | 0.55 | Potent inhibitor with favorable pharmacokinetics |
Compound 4h | FGFR1-3 | 0.007 - 0.712 | N/A | Induces apoptosis in breast cancer cells |
Antibacterial Activity
The antibacterial potential of this compound derivatives has also been explored. For example, compounds like 7a have shown dual inhibition of bacterial topoisomerases with minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL against multidrug-resistant strains . This suggests a promising avenue for developing new antibiotics based on this scaffold.
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : Compounds derived from this structure inhibit key kinases involved in cancer cell proliferation and survival.
- Topoisomerase Inhibition : The ability to inhibit bacterial topoisomerases suggests that these compounds can interfere with bacterial DNA replication processes.
Study on MPS1 Inhibition
A detailed investigation into the MPS1 inhibitory activity revealed that specific modifications to the pyrrolopyridine scaffold could enhance potency and selectivity. For instance, N-methylation at the C-2 position resulted in only a modest reduction in potency while improving metabolic stability .
Antibacterial Efficacy
In vivo studies demonstrated the efficacy of pyrrolopyridine derivatives against systemic infections in mouse models, showing significant reductions in bacterial load and improved survival rates compared to controls .
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-7-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-4-9-3-6-1-2-10-8(6)7/h1-4,10-11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBISPLWOYBEAIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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